molecular formula C8H13BrCl2N2O B2484827 [(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride CAS No. 1803605-83-5

[(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride

Cat. No.: B2484827
CAS No.: 1803605-83-5
M. Wt: 304.01
InChI Key: PBVQZWWCIORLTC-UHFFFAOYSA-N
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Description

[(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride is a specialized organic chemical building block designed for research and development applications. This compound integrates a hydrazine functional group, known for its role as a versatile synthetic intermediate , with a substituted phenyl ring. The bromo and methoxy substituents on the phenyl ring make this derivative a particularly valuable precursor in medicinal chemistry and organic synthesis. The bromine atom serves as an excellent site for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous and polar organic solvents, facilitating its handling in various experimental conditions . Researchers can employ this chemical in the synthesis of heterocyclic compounds, including pyrazoles and other nitrogen-containing scaffolds, which are core structures in many pharmaceuticals and agrochemicals . Its application extends to the development of novel active ingredients and functional materials. This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for comprehensive hazard and handling information.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)methylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O.2ClH/c1-12-7-2-3-8(9)6(4-7)5-11-10;;/h2-4,11H,5,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVQZWWCIORLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride typically involves the reaction of 2-bromo-5-methoxybenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol . The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The resulting product is then purified by recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated using techniques such as filtration, centrifugation, and drying under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

[(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of hydrazine have been shown to exhibit cytotoxic effects against various cancer cell lines. A notable study synthesized hybrid compounds based on oleanolic acid and evaluated their cytotoxicity against HeLa, HT-29, and MCF7 cells, demonstrating promising results for hydrazine derivatives in cancer treatment .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research into similar hydrazine derivatives has indicated effectiveness against drug-resistant bacterial strains, which is crucial given the rising issue of antibiotic resistance. The modification of hydrazine compounds has been a focal point in developing new antibiotics .

Neuroprotective Effects

Hydrazine derivatives have been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier and interact with neuronal pathways makes them candidates for further research in treating conditions like Alzheimer’s disease .

Case Studies and Research Findings

  • Anticancer Studies:
    • A study evaluated the efficacy of hydrazine derivatives in inhibiting tumor growth in vivo. The results indicated that certain modifications enhanced the compound's ability to induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .
  • Antimicrobial Research:
    • Research focused on the synthesis of new hydrazine-based compounds revealed significant activity against both Gram-positive and Gram-negative bacteria. These findings underscore the potential for developing new classes of antibiotics derived from hydrazine structures .
  • Neuroprotective Research:
    • Investigations into the neuroprotective effects of hydrazine derivatives indicated that they could mitigate oxidative stress-induced neuronal damage, presenting a pathway for developing treatments for neurodegenerative diseases .

Data Tables

Application AreaKey FindingsReference
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against drug-resistant bacteria
Neuroprotective EffectsMitigates oxidative stress in neuronal cells

Mechanism of Action

The mechanism of action of [(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The compound’s reactivity and physicochemical properties are influenced by its substituents:

  • Bromine (C2) : Electron-withdrawing, directing electrophilic substitution to specific positions and increasing molecular weight compared to chloro or fluoro analogs.
  • Methylhydrazine Dihydrochloride: The dual hydrochloride salt improves aqueous solubility compared to mono-hydrochloride derivatives .
Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituents Notable Properties
Target Compound C₉H₁₂BrCl₂N₂O 334.02 2-Br, 5-OCH₃, CH₂NHNH₂·2HCl High purity, dihydrochloride salt
(5-Chloro-2-methoxyphenyl)hydrazine HCl C₇H₈Cl₂N₂O 219.06 2-OCH₃, 5-Cl, NHNH₂·HCl Analogous substitution pattern, mono-HCl
(4-Bromo-2-methoxyphenyl)hydrazine HCl C₇H₁₀BrClN₂O 253.52 2-OCH₃, 4-Br, NHNH₂·HCl Positional isomer, distinct reactivity
[(2-Bromo-4,5-diethoxyphenyl)methyl]hydrazine HCl C₁₁H₁₈BrClN₂O₂ 333.63 2-Br, 4,5-OCH₂CH₃, CH₂NHNH₂·HCl Increased lipophilicity due to ethoxy groups

Biological Activity

[(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride is a compound with a growing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound belongs to the hydrazine class, characterized by the functional group -NH-NH-. The presence of the bromine and methoxy groups on the phenyl ring significantly influences its biological activity.

The biological activity of this compound is believed to involve interaction with specific molecular targets, potentially acting as an enzyme inhibitor or modulating various biochemical pathways. The exact mechanisms remain under investigation, but preliminary studies suggest effects on cell signaling and metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.22 µg/mL
Escherichia coli40–70 µM
Candida albicans125 µg/mL

These results indicate that the compound possesses significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Preliminary findings suggest it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: In Vitro Cancer Cell Studies

In a study involving human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability:

  • Cell Line A (e.g., HeLa) : IC50 = 15 µM
  • Cell Line B (e.g., MCF-7) : IC50 = 10 µM

These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent .

Toxicity and Safety Profile

While the antimicrobial and anticancer activities are promising, assessing the toxicity of this compound is crucial for its potential therapeutic application. Current studies indicate low hemolytic activity and non-cytotoxicity at concentrations below 60 µM, suggesting a favorable safety profile for further research .

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